4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[(3,4,5-trimethoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-20-14-7-12(8-15(21-2)16(14)22-3)18-9-10-6-11(17)4-5-13(10)19/h4-8,18-19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFUZRSCUCJWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3,4,5-trimethoxyaniline as the primary starting materials.
Formation of Intermediate: The 3,4,5-trimethoxyaniline is reacted with formaldehyde to form an aminomethyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-chlorophenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Organic Synthesis
4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol serves as a valuable reagent in organic synthesis. It can act as a building block for the preparation of more complex molecules. Its phenolic structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemists.
Biological Research
In biological studies, this compound is investigated for its interactions with enzymes and proteins. It has been shown to modulate signaling pathways related to cell growth and apoptosis, which are crucial in cancer research. The potential therapeutic properties of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol include anti-inflammatory and anticancer activities .
Medicinal Chemistry
Research indicates that this compound may possess significant biological activities. Studies have explored its efficacy against various microbial strains and its potential as an antidiabetic agent by inhibiting enzymes such as α-amylase and α-glucosidase . Its antioxidant properties may also play a role in protecting cells from oxidative stress.
Industrial Applications
In industrial settings, 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This highlights its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The table below summarizes structural differences and biological activities of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol and related compounds:
Impact of Linker Groups on Activity
- Oxadiazole vs. Methylene Amino Linkers: Compound 6h (oxadiazole linker) exhibits potent anticancer activity, attributed to its planar structure and strong binding to the tubulin-combretastatin A4 complex.
- Schiff Bases (Imino Linkers): Schiff bases like (E)-4-chloro-2-((phenylimino)methyl)phenol demonstrate antimicrobial properties due to the imino group's ability to chelate metal ions or disrupt microbial membranes.
Role of Substituents
- Halogenation : Chlorine at the 4-position (common in all compounds) enhances electrophilicity and membrane permeability. Compound CAS 868256-58-0 (3-Cl, 4-F substituents) may exhibit improved binding due to increased electron-withdrawing effects .
- Methoxy Groups : The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin inhibitors, facilitating π-π stacking and hydrogen bonding with residues like Leu252 and Val238 . Its absence in Schiff base analogues correlates with reduced anticancer activity.
Biological Activity
4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol is a synthetic compound with notable biological activities. Its chemical structure comprises a chloro group and a trimethoxyphenyl moiety, which contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₁₈ClNO₄
- Molecular Weight : 323.77 g/mol
- IUPAC Name : 4-chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol
The biological activity of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol primarily involves interactions with specific enzymes and proteins. It is believed to modulate various signaling pathways that are crucial for cell growth and apoptosis. The compound's phenolic structure may contribute to its antioxidant properties, potentially influencing cellular stress responses.
Molecular Targets
- Enzymes : The compound interacts with various enzymes involved in metabolic pathways.
- Signaling Pathways : It may affect pathways related to inflammation and cancer progression.
Biological Activities
Research indicates that 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in cellular models.
Anticancer Studies
-
Study on MDA-MB-231 Cell Line :
- Objective : To evaluate the cytotoxic effects of the compound on triple-negative breast cancer cells.
- Findings : The compound exhibited significant inhibitory effects on cell proliferation with an IC₅₀ value of 0.126 μM. It also demonstrated a favorable selectivity index compared to non-cancerous cells, indicating potential for therapeutic use in oncology.
-
Mechanistic Insights :
- The compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation pathways.
Anti-inflammatory Studies
- Inflammation Model in Mice :
- Objective : To assess the anti-inflammatory properties of the compound.
- Findings : Administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in treated mice compared to controls.
Comparative Analysis
The table below compares the biological activities of 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol with similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol | Yes (IC₅₀ = 0.126 μM) | Yes | Induces apoptosis, inhibits cell proliferation |
| Compound A | Moderate | Yes | Inhibits NF-kB pathway |
| Compound B | High (IC₅₀ = 0.05 μM) | Moderate | Induces ROS production |
Q & A
Basic Research Questions
What are the optimal synthetic routes for 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol, and how can purity be ensured?
The compound can be synthesized via a reductive amination approach. A representative method involves:
- Step 1 : Condensation of 1-(5-chloro-2-hydroxyphenyl)ethanone with (3,4,5-trimethoxyphenyl)methylamine in methanol under reflux for 48 hours.
- Step 2 : Reduction of the imine intermediate using NaBH₄ in a THF/ethanol (1:1 v/v) mixture at 273 K.
- Step 3 : Purification via thin-layer chromatography (TLC) on silica gel with chloroform as the eluent, yielding a colorless solid (83.5% yield) .
To ensure purity, monitor reaction progress using NMR spectroscopy and confirm crystallinity via single-crystal X-ray diffraction (SC-XRD), which also resolves stereochemical ambiguities .
How can the structural identity and conformation of this compound be validated?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves absolute configuration and intramolecular interactions (e.g., O–H⋯N hydrogen bonds stabilizing the phenol-amine moiety) .
- NMR spectroscopy : Use H and C NMR to confirm substituent positions. For example, the trimethoxyphenyl group shows distinct methoxy peaks at δ 3.7–3.9 ppm in H NMR .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns matching the expected structure .
Advanced Research Questions
What structure-activity relationships (SAR) are critical for enhancing this compound's pharmacological potential?
- Trimethoxyphenyl group : Enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes or receptors) .
- Chloro substituent : Increases electrophilicity, potentially improving binding affinity to nucleophilic residues in target proteins .
- Methyleneamino linker : Facilitates conformational flexibility, allowing adaptation to binding pockets. Compare analogs with rigid linkers to assess entropy-enthalpy trade-offs .
Methodological tip : Synthesize derivatives with halogen substitutions (e.g., fluoro instead of chloro) or modified methoxy groups to quantify SAR using kinetic binding assays .
How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from:
- Stereochemical variability : The (R,R) diastereoisomer (confirmed via SC-XRD) may exhibit higher activity than other stereoisomers .
- Purity issues : Use HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify impurities >0.5% .
- Assay conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) using consistent cell lines and incubation times. Cross-validate with in silico docking studies to identify false positives .
What analytical methods are recommended for studying its stability under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via LC-MS. The phenol group is prone to oxidation, forming quinones (Note: Avoid direct citation of BenchChem; methodology is standard practice).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
How can computational methods guide the optimization of its pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., demethylation of methoxy groups) .
- logP calculations : Use software like MarvinSketch to optimize logP values (target 2–4) by modifying substituents. For example, replacing a methoxy group with a hydroxyl reduces logP by ~1.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
